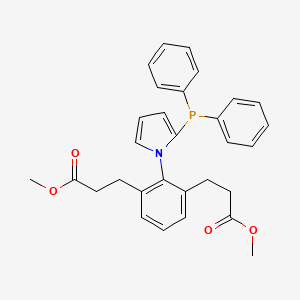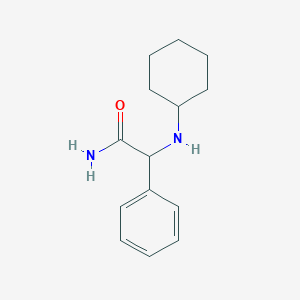
Dimethyl 3,3'-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate is a complex organic compound that features a diphenylphosphanyl group attached to a pyrrole ring, which is further connected to a phenylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate typically involves multiple steps. One common method is the Williamson etherification, where methyl 3-(4-hydroxyphenyl)propanoate reacts with 1,2-dibromoethane . This reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphines.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphanyl group can coordinate with metal ions, influencing various biochemical pathways. The pyrrole ring may also participate in electron transfer reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Another phosphonate ester with different substituents.
2,2’-Diphenyl-3,3’-diindolylmethane: A compound with similar structural features but different functional groups.
Uniqueness
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate is unique due to its combination of a diphenylphosphanyl group and a pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and materials science.
Eigenschaften
Molekularformel |
C30H30NO4P |
|---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
methyl 3-[2-(2-diphenylphosphanylpyrrol-1-yl)-3-(3-methoxy-3-oxopropyl)phenyl]propanoate |
InChI |
InChI=1S/C30H30NO4P/c1-34-28(32)20-18-23-11-9-12-24(19-21-29(33)35-2)30(23)31-22-10-17-27(31)36(25-13-5-3-6-14-25)26-15-7-4-8-16-26/h3-17,22H,18-21H2,1-2H3 |
InChI-Schlüssel |
CYHRNLZBBINKMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=C(C(=CC=C1)CCC(=O)OC)N2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)






![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)



